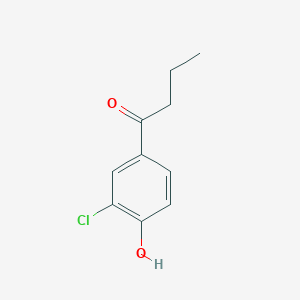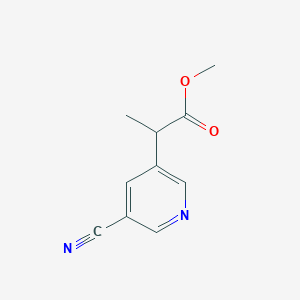![molecular formula C8H8BrN3S B13294939 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13294939.png)
1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine is a chemical compound that features a bromothiophene moiety linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pyrazole ring or the thiophene moiety.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to substitute the bromine atom.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Thiophenes: Products with various functional groups replacing the bromine atom.
Sulfoxides and Sulfones: Oxidation products of the thiophene ring.
Reduced Pyrazoles: Products with modified pyrazole rings.
Scientific Research Applications
1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Biological Studies: Explored for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiophene-Linked Triazoles: Compounds with similar thiophene moieties linked to triazole rings.
Bromothiophene Derivatives: Other compounds featuring bromothiophene structures, such as (4-bromothiophen-2-yl)methanol.
Uniqueness: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a bromothiophene moiety and a pyrazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H8BrN3S |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-6-1-8(13-5-6)4-12-3-7(10)2-11-12/h1-3,5H,4,10H2 |
InChI Key |
MXPNGCSADACJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


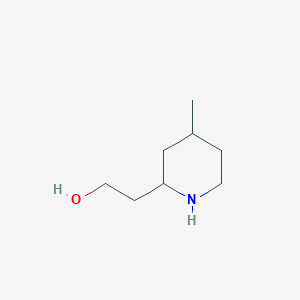


![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine](/img/structure/B13294891.png)
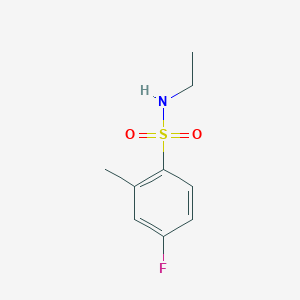

![[5-Cyclopropyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13294900.png)

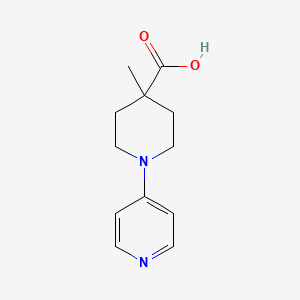
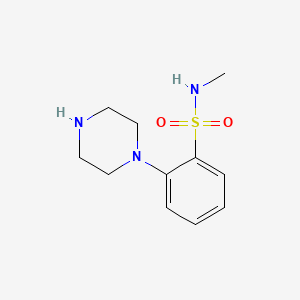
![N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine](/img/structure/B13294918.png)
![2-{2-[(3,3-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13294925.png)
